molecular formula C10H9F2NO2 B14543465 Methyl 3-(4-aminophenyl)-2,3-difluoroprop-2-enoate CAS No. 61855-60-5

Methyl 3-(4-aminophenyl)-2,3-difluoroprop-2-enoate

Cat. No.: B14543465
CAS No.: 61855-60-5
M. Wt: 213.18 g/mol
InChI Key: OWACLUPYTPABCE-UHFFFAOYSA-N
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Description

Methyl 3-(4-aminophenyl)-2,3-difluoroprop-2-enoate is an organic compound that features a complex structure with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-aminophenyl)-2,3-difluoroprop-2-enoate typically involves a multi-step process. One common method starts with the preparation of the 4-aminophenyl derivative, which is then subjected to a series of reactions to introduce the difluoroprop-2-enoate moiety. Key steps include:

    Nitration and Reduction: The starting material, 4-nitrobenzene, is nitrated and then reduced to form 4-aminobenzene.

    Fluorination: Introduction of fluorine atoms is achieved using reagents like diethylaminosulfur trifluoride (DAST).

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-aminophenyl)-2,3-difluoroprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 3-(4-aminophenyl)-2,3-difluoroprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-(4-aminophenyl)-2,3-difluoroprop-2-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoroprop-2-enoate moiety is particularly reactive, allowing the compound to participate in various biochemical pathways. These interactions can modulate the activity of specific proteins, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-nitrophenyl)-2,3-difluoroprop-2-enoate
  • Methyl 3-(4-hydroxyphenyl)-2,3-difluoroprop-2-enoate
  • Methyl 3-(4-methoxyphenyl)-2,3-difluoroprop-2-enoate

Uniqueness

Methyl 3-(4-aminophenyl)-2,3-difluoroprop-2-enoate is unique due to the presence of both amino and difluoroprop-2-enoate groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.

Properties

CAS No.

61855-60-5

Molecular Formula

C10H9F2NO2

Molecular Weight

213.18 g/mol

IUPAC Name

methyl 3-(4-aminophenyl)-2,3-difluoroprop-2-enoate

InChI

InChI=1S/C10H9F2NO2/c1-15-10(14)9(12)8(11)6-2-4-7(13)5-3-6/h2-5H,13H2,1H3

InChI Key

OWACLUPYTPABCE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C(C1=CC=C(C=C1)N)F)F

Origin of Product

United States

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